molecular formula C6H12O6 B3328093 D-Tagatose CAS No. 41847-61-4

D-Tagatose

Cat. No.: B3328093
CAS No.: 41847-61-4
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-OEXCPVAWSA-N
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Description

D-Tagatose is a naturally occurring monosaccharide with the molecular formula C₆H₁₂O₆. It is a ketohexose and an epimer of D-fructose at the C-4 position. This compound is known for its low caloric value, providing only one-third of the calories of sucrose while retaining 92% of its sweetness . This rare sugar is found in small amounts in dairy products such as cheese, yogurt, and sterilized milk . Due to its health-promoting properties, this compound has gained attention as a potential alternative sweetener.

Mechanism of Action

Target of Action

D-Tagatose, also known as D-Lyxo-Hex-2-ulo-Pyranose, primarily targets enzymes involved in carbohydrate metabolism . It interacts with enzymes such as β-glucosidase, fructokinase, and phosphomannose isomerase . These enzymes play crucial roles in the metabolism of sugars, which are essential energy sources for cells.

Mode of Action

This compound interacts with its target enzymes and inhibits their activity . For instance, it inhibits the activity of β-glucosidase, an enzyme that breaks down complex sugars into simpler sugars. By inhibiting this enzyme, this compound can affect the breakdown and absorption of sugars in the body .

Biochemical Pathways

The inhibition of enzymes like β-glucosidase by this compound affects the carbohydrate metabolism pathway . This can lead to a decrease in the breakdown and absorption of sugars, which may have downstream effects such as reducing blood sugar levels and potentially aiding in weight management .

Pharmacokinetics

The majority of ingested this compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids . These fatty acids are almost completely absorbed and metabolized, suggesting that this compound has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in sugar metabolism and potential effects on body weight and blood sugar levels . By inhibiting enzymes involved in sugar metabolism, this compound can reduce the amount of sugar absorbed by the body, which may help manage blood sugar levels and body weight .

Action Environment

Environmental factors such as diet and gut microbiota composition can influence the action, efficacy, and stability of this compound . For example, the presence of certain types of bacteria in the gut can affect the fermentation of this compound and the production of short-chain fatty acids . Additionally, the effect of this compound on body weight and blood sugar levels may be influenced by the individual’s overall diet and lifestyle .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tagatose can be synthesized from D-galactose through chemical and biological methods. The chemical method involves the isomerization of D-galactose under alkaline conditions using alkali metal salts, followed by the formation of metal hydroxide-tagatose intermediate precipitates. The this compound is then released from the intermediate by adding acid .

Biological methods utilize enzymes such as L-arabinose isomerase, which catalyzes the conversion of D-galactose to this compound under mild reaction conditions with fewer by-products . This method is preferred due to its environmental friendliness and high efficiency.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using whole cells or isolated enzymes. These methods are advantageous as they operate under mild conditions and produce fewer pollutants . The use of L-arabinose isomerase from various microbial sources has been explored to enhance the efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: D-Tagatose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce D-tagatonic acid.

    Reduction: Reduction of this compound yields D-tagatitol.

    Isomerization: this compound can be isomerized to D-fructose under specific conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as nitric acid or enzymes like glucose oxidase.

    Reduction: Commonly uses reducing agents like sodium borohydride.

    Isomerization: Catalyzed by enzymes such as L-arabinose isomerase under mild conditions.

Major Products:

    Oxidation: D-tagatonic acid.

    Reduction: D-tagatitol.

    Isomerization: D-fructose.

Comparison with Similar Compounds

  • D-Fructose
  • D-Galactose
  • Xylitol
  • Erythritol

D-Tagatose stands out due to its unique combination of sweetness, low caloric value, and health-promoting properties, making it a promising alternative to traditional sugars.

Properties

IUPAC Name

(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-OEXCPVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-81-0
Record name D-tagatose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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